molecular formula C34H41N5O5 B10853701 Tyr-Pro-Phe-Phe-N(CH3)2

Tyr-Pro-Phe-Phe-N(CH3)2

Cat. No.: B10853701
M. Wt: 599.7 g/mol
InChI Key: KRABRQBOUFODOG-KRCBVYEFSA-N
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Description

Overview of Endogenous Opioid Peptides and Their Biological Roles

Endogenous opioid peptides are naturally produced within the body and act as neuromodulators and hormones. nih.goviu.edu They are broadly classified into families such as enkephalins, endorphins, and dynorphins. mdpi.com These peptides are involved in a multitude of physiological processes, including:

Pain perception: They play a crucial role in the body's natural analgesic system. nih.goviu.edunih.gov

Emotional responses: They contribute to feelings of euphoria and well-being. nih.goviu.edu

Stress response: They help modulate the body's reaction to stress. mdpi.com

Reward and motivation: They are implicated in the brain's reward pathways. mdpi.com

Autonomic functions: They influence processes like gastrointestinal motility and cardiovascular function. iu.edunih.gov

The biological actions of these peptides are mediated through their binding to specific opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. mdpi.com

Characterization of the Endomorphin Family (Endomorphin-1 and Endomorphin-2)

Discovered in the late 1990s, the endomorphins are a unique class of endogenous opioid peptides with exceptionally high affinity and selectivity for the µ-opioid receptor. scielo.org.mxnih.govrndsystems.com This family consists of two tetrapeptides:

Endomorphin-1 (EM-1): Tyr-Pro-Trp-Phe-NH2 scielo.org.mxnih.gov

Endomorphin-2 (EM-2): Tyr-Pro-Phe-Phe-NH2 scielo.org.mxnih.gov

These peptides are structurally distinct from other opioid peptide families, notably lacking the common N-terminal Tyr-Gly-Gly-Phe motif found in enkephalins and dynorphins. scielo.org.mxnih.gov The presence of a proline residue at the second position is a key structural feature. scielo.org.mx Both endomorphins are potent analgesics, with their effects being mediated through the µ-opioid receptor. nih.govmedchemexpress.com While both are potent, they exhibit some differences in their pharmacological profiles and G-protein activation. medchemexpress.comnih.gov

Rationale for Research into Synthetic Endomorphin-2 Analogs: Focus on Tyr-Pro-Phe-Phe-N(CH3)2

Despite their potent and selective nature, natural endomorphins have limitations for potential therapeutic applications, primarily due to their rapid degradation by enzymes. scielo.org.mx This has spurred significant research into the development of synthetic analogs with improved stability and potentially enhanced pharmacological properties. acs.orgnih.gov

The compound This compound is a synthetic analog of Endomorphin-2. ontosight.ai The key structural modification in this compound is the N,N-dimethylation of the C-terminal amide. This type of modification is a common strategy in medicinal chemistry to:

Increase enzymatic stability: By altering the structure at the C-terminus, the peptide can become more resistant to cleavage by peptidases. nih.gov

Modify receptor binding and signaling: Changes to the C-terminus can influence how the peptide interacts with the µ-opioid receptor and its subsequent downstream signaling pathways.

The investigation of such analogs aims to understand the structure-activity relationships of endomorphins, seeking to develop molecules with a more favorable profile for research and potential therapeutic development.

Academic Significance and Research Trajectory of this compound Investigations

The study of this compound and similar synthetic analogs is of significant academic interest. ontosight.ai It contributes to a deeper understanding of the molecular requirements for µ-opioid receptor activation and selectivity. By systematically modifying the structure of Endomorphin-2, researchers can probe the specific roles of each amino acid residue and the terminal amide group in receptor interaction and biological activity. acs.orgnih.gov

The research trajectory for these analogs typically involves:

Synthesis: The chemical synthesis of the peptide analog. acs.orgnih.gov

In vitro characterization: This includes receptor binding assays to determine the affinity and selectivity of the compound for different opioid receptors (µ, δ, κ). nih.govacs.org Functional assays are also performed to assess the compound's ability to activate the receptor (agonist activity). acs.org

Stability studies: Evaluating the compound's resistance to enzymatic degradation, often using tissue homogenates. nih.gov

Conformational analysis: Studying the three-dimensional structure of the peptide to understand how its shape influences its biological activity. nih.gov

Through these investigations, a comprehensive pharmacological profile of this compound can be established, providing valuable insights into the design of novel and more effective µ-opioid receptor ligands.

Properties

Molecular Formula

C34H41N5O5

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H41N5O5/c1-38(2)34(44)29(22-24-12-7-4-8-13-24)37-31(41)28(21-23-10-5-3-6-11-23)36-32(42)30-14-9-19-39(30)33(43)27(35)20-25-15-17-26(40)18-16-25/h3-8,10-13,15-18,27-30,40H,9,14,19-22,35H2,1-2H3,(H,36,42)(H,37,41)/t27-,28-,29-,30-/m0/s1

InChI Key

KRABRQBOUFODOG-KRCBVYEFSA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Conformational Analysis and Dynamic Properties of Tyr Pro Phe Phe N Ch3 2

Spectroscopic Elucidation of Preferred Conformations in Solution

The solution conformation of Tyr-Pro-Phe-Phe-N(CH3)2 is a key determinant of its biological activity. Spectroscopic methods are paramount in defining the ensemble of structures this flexible molecule adopts in solution. A pivotal study investigated a series of C-terminally modified endomorphin-2 analogs, including the N,N-dimethylamide derivative, to understand how these modifications affect the peptide's conformation and, consequently, its receptor affinity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. For this compound, NMR studies have been crucial in revealing how C-terminal modification influences its conformational preferences compared to the parent peptide, endomorphin-2. nih.gov

The initial step in any NMR-based structural analysis is the sequence-specific assignment of all proton resonances. uzh.ch This is achieved using a combination of two-dimensional (2D) NMR experiments. Total Correlation Spectroscopy (TOCSY) is employed to identify protons that are part of a coupled spin system within a single amino acid residue. uzh.ch Subsequently, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to connect adjacent residues by identifying through-space correlations between the alpha-proton of one residue (i) and the amide proton of the next residue (i+1). This systematic process allows for the unambiguous assignment of the proton chemical shifts for each amino acid in the this compound sequence.

Once proton assignments are complete, NMR data provide crucial distance and dihedral angle restraints that define the peptide's conformation. Through-bond scalar couplings (J-couplings), measured from 1D or 2D spectra, can provide information about dihedral angles via the Karplus equation. Through-space correlations, primarily from NOESY experiments, reveal protons that are close in space (typically <5 Å), regardless of their position in the sequence. uzh.ch

A particularly important conformational feature of Proline-containing peptides like this compound is the cis-trans isomerism of the X-Pro peptide bond. The relative populations of the cis and trans conformers about the Tyr¹-Pro² bond can be quantified from the integration of distinct sets of resonances in the ¹H NMR spectrum. Studies on this compound (referred to as analog 3 ) and related compounds have shown that C-terminal modifications markedly affect this equilibrium. nih.gov The introduction of the dimethylamide group influences the conformational landscape, which is a critical factor for receptor recognition. nih.gov

Compound NameStructureCis/Trans Ratio
Endomorphin-2 (EM-2) Tyr-Pro-Phe-Phe-NH₂21:79
Analog 2 Tyr-Pro-Phe-Phe-NHCH₃25:75
Analog 3 Tyr-Pro-Phe-Phe-N(CH₃)₂30:70

Table based on data from Wang et al., 2008. nih.gov

The data indicate that increasing the methylation at the C-terminal amide leads to a progressive increase in the population of the cis-isomer of the Tyr¹-Pro² bond. nih.gov These changes in conformational preference, along with altered aromatic interactions and dihedral angles, contribute to the observed differences in biological activity among the analogs. nih.gov

The temperature dependence of amide proton (NH) chemical shifts provides valuable information about the presence of intramolecular hydrogen bonds. Amide protons that are shielded from the solvent, typically by participating in a hydrogen bond, exhibit a small change in chemical shift with temperature (a low temperature coefficient, dδ/dT). Conversely, solvent-exposed protons show a larger temperature dependence. While specific temperature coefficient data for this compound are not detailed in the primary literature, this standard technique is used to identify stable secondary structures like β-turns in related opioid peptides. nih.gov

Furthermore, the choice of solvent is critical for conformational studies. NMR analyses of endomorphin analogs are often conducted in solvent systems like dimethyl sulfoxide (B87167) (DMSO-d6) or mixtures of DMSO and water to mimic a membrane-like or biological fluid environment, which can influence the adopted conformation. nih.govunibo.it The study by Wang et al. on this compound utilized such methods to derive its conformational properties. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis

While specific CD spectra for this compound are not available in the reviewed literature, studies on parent endomorphins and their analogs utilize CD to monitor conformational changes resulting from amino acid substitutions or alterations in the environment. nih.gov For instance, a β-turn structure, a common motif in opioid peptides, gives rise to a characteristic CD spectrum that is distinct from that of a random coil or an α-helix. jst.go.jp The presence of the three aromatic residues (Tyr¹, Phe³, Phe⁴) would also contribute to the near-UV CD spectrum (250-320 nm), providing information about the tertiary structure and the local environment of these side chains. researchgate.net

Solid-State Conformational Analysis via X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. This technique requires the growth of a high-quality single crystal, which can be a limiting step for flexible peptides. researchgate.net

A crystal structure for this compound has not been reported in the surveyed scientific literature. However, X-ray diffraction analyses of other endomorphin-2 and related opioid peptide analogs have been successful. researchgate.netnih.gov These studies have revealed that in the solid state, these peptides often adopt a folded, β-turn-like conformation, which is stabilized by intramolecular hydrogen bonds. nih.gov For example, the crystal structure of the related analog Tyr-D-Tic-Phe-Phe-NH₂ showed a folded backbone stabilized by an intramolecular hydrogen bond. nih.gov Such findings provide a valuable template for what might be expected for the solid-state structure of this compound, suggesting a predisposition for compact, ordered structures.

Computational Approaches to Conformational Space Exploration

To unravel the intricate conformational possibilities of this compound, researchers employ a variety of computational techniques. These methods allow for the exploration of the peptide's energy landscape, identifying stable conformations and the transitions between them.

Molecular Dynamics (MD) Simulations for Time-Dependent Conformational Behavior

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the time-dependent motions of this compound. By solving Newton's equations of motion for the atoms of the peptide and surrounding solvent, MD simulations can track the trajectory of each atom over time, revealing how the peptide folds, unfolds, and samples different conformations. tandfonline.comacs.org These simulations can highlight dynamic events such as the formation and breaking of intramolecular hydrogen bonds, fluctuations in backbone dihedral angles, and the reorientation of side chains. tandfonline.com For instance, MD studies on similar peptides have shown that they exist not as a single static structure, but as an ensemble of interconverting conformations. researchgate.net The simulations can also elucidate the influence of the solvent environment on the peptide's conformational preferences. acs.org

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations offer a complementary approach to exploring the conformational space. researchgate.net Instead of following a deterministic trajectory, MC methods generate new conformations by making random changes to the peptide's structure, such as rotating around bonds. These new conformations are then accepted or rejected based on an energy criterion, a process that allows the simulation to escape local energy minima and sample a wider range of the conformational landscape. nih.gov Electrostatically driven Monte Carlo (EDMC) methods have been particularly useful in studying opioid peptides, where electrostatic interactions play a key role in determining the bioactive conformation. researchgate.net By generating a large number of conformations, MC simulations can help identify the most probable and energetically favorable structures of this compound. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties of Key Dipeptide Units (e.g., Tyr-Pro, Phe-Phe)

Density Functional Theory (DFT) is a quantum mechanical method that provides highly accurate information about the electronic structure and geometry of molecules. mdpi.comresearchgate.net For a tetrapeptide like this compound, performing DFT calculations on the entire molecule can be computationally expensive. Therefore, a common strategy is to study key dipeptide fragments, such as Tyr-Pro and Phe-Phe, to understand their intrinsic conformational preferences and electronic properties. researchgate.netresearchgate.netniscpr.res.in

DFT calculations can optimize the geometry of these dipeptides to find their lowest energy conformations. researchgate.netresearchgate.net This information is crucial for building accurate models of the full tetrapeptide. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netniscpr.res.inresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. researchgate.netniscpr.res.in Studies on similar dipeptides have shown that the electronic coupling between aromatic rings, like those in Phe-Phe, is sensitive to the conformation. researchgate.net

Table 1: Representative DFT Calculation Parameters for Dipeptide Fragments

ParameterTyr-ProPhe-Phe
Functional B3LYPB3LYP
Basis Set 6-31G(d,p)6-31++G(d,p)
Property Calculated Optimized GeometryElectronic Coupling, HOMO-LUMO Gap
Reference researchgate.net researchgate.netresearchgate.net

This table is illustrative and based on common practices in the field. Specific parameters can vary between studies.

Energy Minimization and Conformational Search Algorithms

Energy minimization and conformational search algorithms are fundamental tools for exploring the potential energy surface of a peptide. nih.gov These algorithms aim to find the conformations that correspond to energy minima, particularly the global minimum which represents the most stable structure. acs.org

Conformational search algorithms, such as systematic grid searches or stochastic methods, generate a multitude of different conformations. mit.eduscispace.com Each of these generated structures is then subjected to energy minimization, a process that adjusts the atomic coordinates to find the nearest local energy minimum. nih.gov Various algorithms, like the conjugate gradient and truncated Newton methods, are employed for this minimization process. ufrgs.br By combining a thorough conformational search with efficient energy minimization, researchers can map out the low-energy regions of the peptide's conformational space. nih.gov

Influence of the C-Terminal N,N-Dimethylation on Peptide Backbone and Side-Chain Orientation

The modification of the C-terminus with an N,N-dimethylamide group, as in this compound, has a significant impact on the peptide's conformational properties. This modification neutralizes the negative charge of the carboxyl group that would otherwise be present at the C-terminus. acs.org This alteration in charge can affect long-range electrostatic interactions within the peptide and with its environment.

Furthermore, N-methylation at the amide nitrogen can influence the local backbone geometry. mdpi.comnsf.gov While N-methylation within the peptide chain can promote a shift towards cis-amide bond conformations, C-terminal dimethylation primarily affects the flexibility of the C-terminal residue. mdpi.comthno.org It can alter the hydrogen bonding potential at the C-terminus and may introduce steric constraints that influence the orientation of the adjacent Phe side chain. nih.gov The presence of the dimethyl group can also impact the peptide's interaction with biological membranes and receptors. acs.org

Role of Proline Isomerization (Cis/Trans) at the Tyr-Pro Bond in Conformational Equilibrium

The equilibrium between the cis and trans isomers is influenced by several factors, including the nature of the preceding amino acid and the local environment. nih.govnih.gov Aromatic residues like tyrosine preceding proline can stabilize the cis conformation through favorable interactions between the aromatic ring and the proline ring. nih.gov NMR studies on related peptides have shown that the relative populations of cis and trans isomers can be quantified and are sensitive to factors like pH. nih.gov The slow rate of interconversion between the cis and trans isomers can be a rate-limiting step in the folding of some proteins and can lead to the existence of multiple, slowly interconverting populations of the peptide. researchgate.net This conformational heterogeneity introduced by proline isomerization is a critical aspect of the dynamic behavior of this compound.

Molecular Interactions and Receptor Binding Profiles

Opioid Receptor Binding Affinity and Selectivity Assessment

The affinity of a ligand for a receptor describes the strength of the binding between them, and it is a critical factor in determining the ligand's potency. Selectivity, on the other hand, refers to a ligand's ability to bind preferentially to one receptor subtype over others.

Radioligand displacement assays are a standard method to determine the binding affinity of a test compound. These assays measure how effectively the compound competes with a radiolabeled ligand known to bind to a specific receptor subtype. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Studies on endomorphin-2 (the non-methylated parent compound) and its analogs show a very high affinity and selectivity for the μ-opioid receptor (MOR). nih.govnih.gov In competitive binding assays using membranes from Chinese Hamster Ovary (CHO) cells engineered to express human opioid receptors, endomorphin-2 demonstrated a high binding affinity for the MOR. nih.gov Specifically, these assays used radiolabeled ligands such as [³H]DAMGO for the μ-opioid receptor, [³H]DPDPE for the δ-opioid receptor (DOR), and [³H]U69,593 for the κ-opioid receptor (KOR). nih.gov

One study reported a Ki value of 1.89 nM for dermorphin (B549996) at the human MOR. nih.gov Another study using CHO cells expressing the human μ-opioid receptor (CHOhMOP) found a pKi of 9.26 for dermorphin, which corresponds to a Ki in the sub-nanomolar range. plos.org In the same study, dermorphin's affinity for the δ-opioid receptor was significantly lower, with a pKi of 7.03, and it showed no activity at the κ-opioid receptor. plos.org This high affinity for the μ-receptor is a defining characteristic of this class of peptides. nih.govdoi.org For instance, the introduction of a 2',6'-dimethyl-L-tyrosine (Dmt) at the first position of endomorphin-2 dramatically enhances μ-opioid receptor affinity. nih.gov

CompoundReceptorCell LineRadioligandAffinity (Ki or pKi)Reference
Dermorphinμ (mu)CHO-hMOR[³H]DAMGOKi = 1.89 nM nih.gov
Dermorphinμ (mu)CHOhMOP[³H]-DiprenorphinepKi = 9.26 plos.org
Dermorphinδ (delta)CHOhDOP[³H]-DiprenorphinepKi = 7.03 plos.org
Dermorphinκ (kappa)CHOhKOP[³H]-DiprenorphineInactive plos.org
Amidino-TAPAμ (mu)Mouse brain[³H]DAMGOIC50 = 0.67 nM doi.org
Amidino-TAPAδ (delta)Mouse brain[³H]DPDPEIC50 = 160 nM doi.org

While binding affinity (Ki) provides a measure of the equilibrium state, binding kinetics describe the rates at which a ligand associates (kon) and dissociates (koff) from the receptor. This information can be crucial for understanding the duration of a ligand's effect. Detailed kinetic studies (kon and koff) for Tyr-Pro-Phe-Phe-N(CH3)2 are not extensively available in the public domain. However, the high affinity observed in equilibrium binding assays suggests a combination of a rapid association rate and/or a slow dissociation rate.

Selectivity is often expressed as a ratio of the Ki values for different receptors. Based on the affinity data, the selectivity of dermorphin for the μ-opioid receptor over the δ-opioid receptor is substantial. Using the pKi values from one study, dermorphin was found to be approximately 172-fold more selective for the μ-receptor over the δ-receptor. plos.org Another report highlights that endomorphin-1, a closely related peptide, displays a selectivity of 4,000-fold for the μ-receptor over the δ-receptor and 15,000-fold over the κ-receptor. scielo.org.mx The analog amidino-TAPA also showed high selectivity for μ-opioid receptors. doi.org

CompoundSelectivity Ratio (μ vs. δ)Selectivity Ratio (μ vs. κ)Reference
Dermorphin~172-fold>1000-fold (Inactive at κ) plos.org
Amidino-TAPA~238-fold>1000-fold (No affinity for κ) doi.org

Functional Characterization as Agonist or Antagonist

Functional assays are necessary to determine whether a ligand that binds to a receptor activates it (an agonist), blocks it (an antagonist), or has no effect on its activity.

Classical bioassays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are used to assess the functional activity of opioid ligands. The GPI preparation is rich in μ-opioid receptors, while the MVD contains a high proportion of δ-opioid receptors. Agonist activity is measured by the ability of the compound to inhibit electrically induced muscle contractions.

Dermorphin and its analogs act as potent agonists at the μ-opioid receptor, effectively inhibiting contractions in the GPI assay. bohrium.comjst.go.jpresearchgate.net These peptides are generally several times more active in the GPI assay compared to the MVD assay, which is consistent with their μ-receptor selectivity observed in binding assays. pnas.org The intrinsic activity, or the ability to produce a maximal response, of these peptides is typically high, classifying them as full agonists at the μ-receptor.

Opioid receptors are G-protein-coupled receptors (GPCRs). When an agonist binds, it promotes the exchange of GDP for GTP on the associated G-protein, initiating a downstream signaling cascade. The [³⁵S]GTPγS binding assay directly measures this first step of receptor activation. A higher potency (lower EC50) and efficacy (higher Emax) in this assay indicate more efficient G-protein coupling.

Studies have demonstrated that dermorphin is a potent and full agonist in the [³⁵S]GTPγS binding assay using membranes from CHO cells expressing the human MOR. nih.govencyclopedia.pub In one such study, dermorphin stimulated [³⁵S]GTPγS binding in a concentration-dependent manner, confirming its role as a full agonist. nih.gov Another study reported that in CHO cells expressing the human μ-opioid receptor, dermorphin stimulated GTPγ[³⁵S] binding with a pEC50 of 7.84 and an Emax of 1.52-fold over basal levels, indicating efficient G-protein activation. plos.org This confirms that the high-affinity binding of dermorphin to the μ-opioid receptor translates into robust functional activation of the receptor's primary signaling pathway. plos.orgdoi.org

CompoundAssayCell/TissuePotency (pEC50)Efficacy (% Stimulation or Emax)Reference
Dermorphin[³⁵S]GTPγSCHOhMOP7.84152% (1.52-fold) plos.org
Dermorphin[³⁵S]GTPγSCHO-hMORPotent agonistFull efficacy vs. DAMGO nih.govencyclopedia.pub
Amidino-TAPA[³⁵S]GTPγSMouse spinal cordHigher than DAMGO2.29 times higher than DAMGO doi.org

Modulation of Adenylyl Cyclase Activity and cAMP Production

The binding of this compound, an analog of the endogenous µ-opioid receptor agonist Endomorphin-2, to its receptor initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). Opioid receptors, including the µ-opioid receptor (MOR), are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. u-szeged.hu This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). u-szeged.humdpi.com

Studies on the parent compound, Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), have demonstrated this effect directly. In Chinese Hamster Ovary (CHO) cells expressing recombinant rat µ-opioid receptors and in SH-SY5Y human neuroblastoma cells, Endomorphin-2 effectively inhibits forskolin-induced cAMP accumulation. caymanchem.com The IC50 values for this inhibition were determined to be 7.08 nM and 7.76 nM, respectively, indicating a potent inhibitory action on the adenylyl cyclase pathway. caymanchem.com This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and downstream signaling pathways. mdpi.com

Theoretical Modeling of Ligand-Receptor Interactions

Molecular Docking Studies with Opioid Receptor Homology Models or Crystal Structures

Theoretical modeling, particularly molecular docking, provides significant insights into how this compound interacts with opioid receptors at an atomic level. These computational studies utilize either homology models of the µ-opioid receptor or, more recently, its crystal structures. The process involves predicting the preferred orientation of the ligand when bound to the receptor to form a stable complex.

For opioid peptides, docking studies help to rationalize their binding affinities and selectivities. nih.gov The N-terminal tetrapeptide is often modeled as penetrating deep into the receptor's binding pocket. mdpi.com The presence of the conformationally constrained Proline residue at position 2 in the Tyr-Pro-Phe-Phe sequence induces a specific turn in the peptide backbone. researchgate.netmdpi.com This structural feature is crucial as it orients the aromatic rings of Tyrosine (Tyr) and Phenylalanine (Phe) in a manner that is optimal for binding to the MOR. mdpi.com Molecular dynamics simulations further refine these models, providing a dynamic view of the ligand-receptor interactions and helping to understand the structural basis for agonist activity. nih.gov

Identification of Key Amino Acid Residues in the Receptor Binding Pocket Interacting with this compound

Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues within the µ-opioid receptor's binding pocket that are critical for interacting with opioid peptides like this compound.

The N-terminal Tyrosine residue, a common feature of most opioid peptides, is fundamental for receptor recognition and activation. researchgate.netnih.gov Its protonated amino group is thought to form a crucial ionic interaction with a conserved Aspartate residue, such as Asp138 in the kappa-opioid receptor (KOR) and a corresponding Aspartate in the MOR (Asp147). unich.it The phenolic hydroxyl group of this Tyrosine residue is also vital, forming a hydrogen bond with a Histidine residue (e.g., His291 in KOR, His297 in MOR) within the binding pocket. unich.itnih.gov

Other important interactions involve the aromatic residues of the peptide. The Phenylalanine residues at positions 3 and 4 fit into hydrophobic subpockets within the receptor. These pockets are lined with nonpolar amino acid residues. For instance, the benzyl (B1604629) ring of the peptide can establish hydrophobic contacts with residues like Val108 and Trp287 and a π-π stacking interaction with Tyr320 in the KOR. unich.it Mutagenesis studies on the MOR have confirmed the importance of residues like His297 in transmembrane domain 6 (TM6) and Tyr326 in TM7 for the binding of a wide range of opioid agonists. nih.gov

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Contributions to Binding Affinity

The high binding affinity of this compound for the µ-opioid receptor is a result of a combination of specific intermolecular forces.

Hydrogen Bonding: A key hydrogen bond forms between the phenolic hydroxyl group of the N-terminal Tyrosine and a Histidine residue (e.g., His297) in the receptor's binding pocket. unich.itnih.gov This interaction is considered critical for anchoring the ligand and for signal transduction. Additional hydrogen bonds can form between the peptide backbone's amide groups and polar residues within the receptor. umich.edu

Electrostatic Interactions: The primary electrostatic interaction is the salt bridge formed between the positively charged N-terminal amine of the Tyrosine residue and a negatively charged Aspartate residue (Asp147) in the receptor. unich.it This strong ionic bond is a hallmark of opioid peptide binding and is essential for the initial recognition and high-affinity binding of the ligand.

Comparative Receptor Pharmacology with Endogenous Opioid Peptides (e.g., Endomorphin-2, Enkephalins)

This compound is a synthetic analog of Endomorphin-2, an endogenous opioid peptide with the sequence Tyr-Pro-Phe-Phe-NH2. researchgate.netwikipedia.org Both differ significantly in structure and receptor pharmacology from the classical enkephalin family of opioid peptides.

Structural Differences:

Endomorphins: Characterized by the Tyr-Pro-Phe/Trp motif. The Proline at position 2 induces a rigid bend in the peptide's structure. mdpi.comscielo.org.mx

Enkephalins: Possess the consensus sequence Tyr-Gly-Gly-Phe-Met/Leu. The flexible Glycine residues at positions 2 and 3 allow for a greater number of conformations compared to the endomorphins. scielo.org.mxpnas.org

Receptor Selectivity and Affinity: Endomorphin-2 is one of the most selective endogenous ligands for the µ-opioid receptor. caymanchem.comwikipedia.org In contrast, enkephalins, while binding to µ-receptors, show a preference for the δ-opioid receptor. u-szeged.huresearchgate.net This difference in selectivity is largely attributed to their distinct structural backbones. The rigid conformation of Endomorphin-2 is believed to be optimal for the µ-receptor binding pocket, whereas the more flexible structure of enkephalins allows for effective interaction with the δ-receptor. mdpi.com

While Endomorphin-2 is highly selective for the µ-receptor, it can induce the release of other endogenous opioids like dynorphin (B1627789) A and [Met]enkephalin, which then act on κ- and δ-opioid receptors, respectively. wikipedia.orgcha.com This downstream effect complicates its pharmacological profile in vivo.

The table below provides a comparative overview of the receptor binding affinities for Endomorphin-2 and [Leu]enkephalin.

Compound/PeptideReceptor SubtypeBinding Affinity (Ki, nM)Selectivity
Endomorphin-2 µ-opioid (MOR)0.69 caymanchem.comHighly µ-selective caymanchem.com
δ-opioid (DOR)9,233 caymanchem.com
κ-opioid (KOR)5,240 caymanchem.com
[Leu]enkephalin µ-opioid (MOR)Moderate affinityδ-selective u-szeged.huresearchgate.net
δ-opioid (DOR)High affinity
κ-opioid (KOR)Low affinity

Structure Activity Relationship Sar Studies of Tyr Pro Phe Phe N Ch3 2 Analogs

N-Terminal Modifications and Their Impact on Receptor Recognition

The N-terminal tyrosine (Tyr1) residue is a cornerstone of the opioid pharmacophore, playing a pivotal role in receptor binding and activation. researchgate.net Modifications at this position, including substitutions and alterations to the Nα-amino group, have yielded significant insights into the structural requirements for potent and selective ligands.

Substitutions at Tyr1 Position (e.g., 2',6'-dimethyl-L-tyrosine (Dmt))

The introduction of the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) in place of Tyr1 has been a particularly fruitful strategy in opioid peptide research. researchgate.netresearchgate.net This substitution has been shown to significantly enhance the bioactivity, affinity, and selectivity of various opioid peptide analogs. researchgate.net For instance, the replacement of Tyr with Dmt in endomorphin-2 analogs has led to compounds with high affinity for μ-opioid receptors and increased stability against enzymatic degradation. nih.gov

The beneficial effects of Dmt are attributed to several factors. The steric bulk of the two methyl groups on the tyrosine ring restricts the conformational freedom of the molecule, which can lock the peptide into a bioactive conformation. arizona.edu This conformational constraint is thought to facilitate a more favorable interaction with the receptor binding pocket. arizona.edu Furthermore, the Dmt residue itself can engage in specific interactions that contribute to enhanced affinity and, in some cases, a switch in pharmacological activity from agonist to antagonist. nih.gov For example, the substitution of Dmt for Tyr in the δ opioid agonist H-Dmt-Tic-Asp*-Bid resulted in a potent and selective δ antagonist. nih.gov

Table 1: Impact of Tyr1 Substitutions on Opioid Receptor Affinity and Activity

Compound/Analog Tyr1 Substitution Receptor Affinity (Ki, nM) or Activity (IC50/pA2) Reference
Endomorphin-2 Analog Dmt High affinity at μ-opioid receptors nih.gov
H-Dmt-Tic-Asp*-Bid Dmt δ agonist (IC50 = 0.12 nM) nih.gov
H-Tyr-Tic-Asp*-Bid Tyr δ antagonist (pA2 = 8.85) nih.gov
TIPP (Tyr-Tic-Phe-Phe-OH) Analog Tyr(N(CH2)5CH3) Kiμ = 1080 nM, Kiδ = 1.10 nM researchgate.net
TIPP Analog Tyr(NCH2-cyclopropyl) Kiμ = 1080 nM, Kiδ = 1.10 nM researchgate.net

Nα-Alkylation and Acylation Effects on Binding and Conformation

Modifications to the N-terminal α-amino group, such as alkylation and acylation, can also profoundly influence the pharmacological properties of Tyr-Pro-Phe-Phe-N(CH3)2 analogs. N-terminal acylation, for instance with an acetyl group, can alter the charge and lipophilicity of the peptide, potentially affecting its ability to cross cell membranes and interact with the receptor. umsystem.edu

Nα-alkylation, the introduction of an alkyl group to the N-terminal nitrogen, has been shown to impact proteolytic stability. diva-portal.org For example, N-methylation of the Pro2-Lys3 bond in substance P-related peptides rendered them completely resistant to degradation in plasma. diva-portal.org In the context of TIPP analogs, which share a similar N-terminal motif, N-terminal alkylation with various groups has been explored to enhance lipophilicity and potentially improve blood-brain barrier penetration. researchgate.net These modifications can also influence the conformational preferences of the peptide backbone, thereby affecting receptor binding. ub.edu

Proline Residue (Pro2) Modifications

Incorporation of Proline Analogs (e.g., D-Pro, Pseudoproline derivatives, β-Proline)

The replacement of L-Proline with its D-enantiomer (D-Pro) or other proline analogs has been a key strategy to probe the conformational requirements for bioactivity. The incorporation of pseudoproline (ΨPro) derivatives, such as (4R)-thiazolidine-4-carboxylic acid and (4S)-oxazolidine-4-carboxylic acid, in place of Pro2 in endomorphin-2 analogs has provided direct evidence for the importance of a cis Tyr-Pro amide bond for μ-opioid receptor agonism. nih.govresearchgate.net

Specifically, analogs containing 2-C-dimethylated pseudoprolines, which are known to strongly induce a cis conformation, retained full μ agonist potency and high receptor affinity. nih.govresearchgate.net This suggests that the bioactive conformation of endomorphin-2 at the μ-opioid receptor involves a cis orientation of the Tyr1-Pro2 peptide bond. nih.gov The use of other proline mimetics, such as those that constrain the φ dihedral angle, further underscores the importance of the conformational rigidity imparted by the Pro2 residue. annualreviews.org

Conformational Constraints Imposed by Pro2 Substitutions

The substitution of proline at position 2 introduces significant conformational constraints that can stabilize specific secondary structures, such as β-turns. annualreviews.org The rigid ring of proline restricts the backbone dihedral angle φ to values around -60°, promoting a turn-like structure. annualreviews.orgfccc.edu This conformational ordering is believed to be essential for presenting the pharmacophoric elements in the correct orientation for receptor binding.

Table 2: Effect of Pro2 Modifications on Conformation and Activity

Peptide Analog Pro2 Modification Key Finding Reference
Endomorphin-2 Analog Cys[Ψ(CH3,CH3)pro] Predominantly cis Tyr-Pro bond, retained full μ agonist potency nih.govresearchgate.net
Endomorphin-2 Analog Ser[Ψ(CH3,CH3)pro] Predominantly cis Tyr-Pro bond, retained full μ agonist potency nih.govresearchgate.net
Endomorphin-2 Analog Cys[Ψ(H,H)pro] cis/trans ratio of 40:60, good μ agonist potency nih.govresearchgate.net
Endomorphin-2 Analog Ser[Ψ(H,H)pro] cis/trans ratio of 45:55, good μ agonist potency nih.govresearchgate.net

Phenylalanine Residue (Phe3, Phe4) Scans and Substitutions

The two consecutive phenylalanine residues at positions 3 and 4 are also critical for the biological activity of this compound. lookchem.com These aromatic residues are involved in key interactions with the receptor, and modifications to them can significantly alter binding affinity and selectivity.

Alanine scanning studies, where each residue is systematically replaced by alanine, have revealed that the C-terminal Phe4 is essential for binding affinity to the SP1-7 target, a system where endomorphin-2 also shows activity. diva-portal.org Truncation studies have further highlighted the importance of the Phe-Phe dipeptide, as H-Phe-Phe-NH2 was found to have a similar binding affinity to the full-length SP1-7 peptide. diva-portal.org

Substitutions of the phenylalanine residues with other aromatic or non-aromatic amino acids have provided further insights into the structural requirements at these positions. For example, in a series of ultra-short GLP-1 receptor agonists, various substitutions at a key phenylalanine position led to decreased potency, although certain modifications, like the introduction of a fluorine atom at the 2-position of the phenyl ring, resulted in superior agonist potency. nih.gov These findings underscore the sensitive nature of the interactions involving the Phe3 and Phe4 side chains and the potential to fine-tune activity through subtle chemical modifications.

Role of Aromatic Side Chains in Receptor Interaction

The aromatic side chains of the tyrosine (Tyr) at position 1 and the phenylalanines (Phe) at positions 3 and 4 are critical for the biological activity of this compound and its parent compound, endomorphin-2. nih.govnih.gov These aromatic residues are believed to engage in crucial interactions with the opioid receptors. mdpi.comresearchgate.netresearchgate.net

The N-terminal tyrosine residue is considered the primary pharmacophore, with its phenol (B47542) side chain being essential for high-affinity binding to the μ-opioid receptor. nih.gov The proline at position 2 is thought to induce a specific turn in the peptide's structure, which optimally orients the aromatic side chains of Tyr1 and Phe3 for receptor binding. nih.gov

The aromatic ring of the Phe residue at position 3 is a key determinant for differentiating between endomorphin-1 (which has a tryptophan at this position) and endomorphin-2. nih.gov Modifications to this residue can significantly impact receptor affinity and selectivity. For instance, the substitution of Phe3 with other aromatic amino acids has been explored to modulate the pharmacological profile.

D-Amino Acid Incorporations at Phe Positions

The incorporation of D-amino acids in place of the naturally occurring L-amino acids at the phenylalanine positions has been a common strategy to enhance the stability and alter the biological activity of opioid peptides. pnas.orgmdpi.com In some cases, this modification can lead to a shift from agonist to antagonist activity. diva-portal.org For dermorphin (B549996), an opioid peptide, the presence of a D-alanine at the second position is crucial for its receptor recognition. mdpi.com

In the context of endomorphin-2 analogs, the substitution of L-Phe with D-Phe at either position 3 or 4 can lead to significant changes in receptor binding and efficacy. These changes are often attributed to alterations in the peptide's conformational flexibility and the spatial orientation of the critical pharmacophoric groups. The introduction of a D-amino acid can induce a different secondary structure, which may not be optimal for receptor activation, potentially leading to reduced potency or a switch to antagonism. However, in some instances, the increased enzymatic stability conferred by the D-amino acid can result in a more prolonged duration of action if sufficient receptor affinity is maintained.

Alkylated Phenylalanine Derivatives

To further probe the steric and electronic requirements of the binding pocket, analogs of this compound have been synthesized with alkylated phenylalanine derivatives. nih.gov Alkylation, such as the introduction of methyl groups onto the phenyl ring of phenylalanine, can enhance hydrophobicity and restrict the rotational freedom of the side chain. nih.gov

One notable example is the use of 2',6'-dimethylphenylalanine (Dmp). nih.gov The substitution of Phe with Dmp has been shown to be an effective modification in various opioid peptides. nih.gov In endomorphin analogs, replacing Tyr1 with Dmp, despite the absence of the critical hydroxyl group, resulted in a peptide that was nearly as effective as the parent compound, suggesting that the enhanced hydrophobicity and conformational restriction from the alkylation can compensate for the loss of the hydroxyl group. nih.gov

Systematic studies with various alkylated Phe3 derivatives, including monomethyl and dimethyl substitutions, in both endomorphin-2 and its more potent [Dmt1] (2',6'-dimethyl-L-tyrosine) analog, have been conducted. nih.gov These modifications led to analogs with a range of activities, from potent μ-agonists to mixed μ-agonist/δ-antagonists and even dual μ-/δ-agonists. nih.gov This highlights the profound influence of the steric bulk and lipophilicity of the Phe3 side chain on the pharmacological profile.

C-Terminal Tail Modifications and Their Influence on Potency and Selectivity

The C-terminal end of this compound is a critical region for modulating its pharmacological properties. Modifications at this terminus can significantly impact the peptide's activity, stability, and receptor selectivity. nih.govnih.govresearchgate.net

Comparison of N,N-Dimethylamide with other Amide or Free Carboxyl Termini

The C-terminal modification of peptides can have a profound effect on their biological activity. nih.govresearchgate.net For many bioactive peptides, the presence of a C-terminal amide is crucial for receptor recognition. nih.gov In the case of endomorphin-2, the native peptide has a C-terminal amide (Tyr-Pro-Phe-Phe-NH2). The conversion of this amide to a free carboxyl group (Tyr-Pro-Phe-Phe-OH) results in a compound that is completely devoid of μ-opioid receptor agonist activity. nih.gov

The N,N-dimethylamide of Tyr-Pro-Phe-Phe, the subject of this article, represents a further modification of the C-terminal amide. This dimethylation generally increases the lipophilicity of the peptide, which can influence its ability to cross biological membranes and may also affect its interaction with the receptor. Studies on related endomorphin analogs have shown that modifications at the C-terminus can increase the selectivity for the μ-opioid receptor while conserving binding affinity. nih.gov For example, deleting the C-terminal carboxyl group of a [Dmt1]EM-2 analog and replacing it with an ethylamine (B1201723) group resulted in a compound with mixed μ-agonist/δ-antagonist properties. nih.gov This demonstrates that even subtle changes to the C-terminal tail can lead to significant alterations in the pharmacological profile.

Cyclization Strategies for Conformational Restriction and Enhanced Properties

Cyclization is a widely used strategy in peptide drug design to improve metabolic stability, receptor selectivity, and bioavailability by reducing conformational flexibility. ekb.egnih.govnih.govresearchgate.netrsc.org For this compound analogs, various cyclization strategies have been employed to lock the peptide into a more bioactive conformation.

This can be achieved through different types of chemical bridges, such as amide bonds between amino acid side chains or backbone-to-backbone cyclization. nih.govnih.govmdpi.com For instance, cyclic analogs of endomorphin-2 have been synthesized by incorporating bifunctional amino acids that facilitate ring closure. nih.gov These cyclic peptides have shown high activity at both μ- and δ-opioid receptors. ekb.eg The choice of the amino acids forming the cyclic bridge, as well as the ring size, are critical factors that determine the resulting conformational constraints and, consequently, the pharmacological properties. ekb.eg Cyclization can lead to analogs with increased potency and, in some cases, the ability to cross the blood-brain barrier after peripheral administration. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umsystem.edusci-hub.se While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, QSAR has been applied to related opioid peptides, such as dermorphin and enkephalin analogs. umsystem.edujst.go.jp

These studies typically involve the calculation of various molecular descriptors for a set of analogs, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with the experimentally determined biological activities (e.g., receptor binding affinity or functional potency) using statistical methods to develop a predictive model. Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the rational design of more potent and selective compounds. The application of 3D-QSAR methods, which consider the three-dimensional conformation of the molecules, has also been utilized for opioid peptide analogs. ekb.egjst.go.jp

Application of the Message-Address Concept to this compound and its Analogs

The "message-address" concept, originally proposed for peptide hormones, provides a framework for understanding the structure-activity relationships (SAR) of opioid peptides like this compound and its analogs. arizona.eduscispace.com According to this model, an opioid peptide contains two distinct components: a "message" sequence that is essential for eliciting the biological response (signal transduction), and an "address" sequence that contributes to receptor binding affinity and selectivity. arizona.eduscispace.com For many opioid peptides, the N-terminal tyrosine residue (Tyr¹) is considered the "message," as its phenolic ring and protonated amino group are crucial for interaction with opioid receptors. unibo.it The subsequent amino acid sequence then functions as the "address," modulating the peptide's affinity and preference for different opioid receptor subtypes (e.g., μ, δ, κ). unibo.it

Research into the C-terminal modification of endomorphin-2 has provided valuable insights into how alterations in the "address" component affect biological activity. A systematic study of various C-terminal analogs of endomorphin-2 revealed that changes to the terminal amide group have a marked impact on μ-opioid receptor affinity and bioactivity.

One key study investigated a series of endomorphin-2 analogs where the C-terminal amide group (-CONH2) was replaced with other functionalities, including a dimethylamide group (-N(CH3)2) to form this compound. The binding affinities of these analogs for the μ-opioid receptor were determined and compared to the parent peptide, endomorphin-2.

Table 1: μ-Opioid Receptor Binding Affinities of C-terminally Modified Endomorphin-2 Analogs

Compound Name C-terminal Group Ki (μ) [nM]
Endomorphin-2 -CONH2 0.8 ± 0.1
Analog 1 -NHNH2 1.0 ± 0.2
Analog 2 (Tyr-Pro-Phe-Phe-NHCH3) -NHCH3 2.5 ± 0.4
Analog 3 (this compound) -N(CH3)2 4.2 ± 0.6
Analog 4 -OCH3 1.2 ± 0.2
Analog 5 -OCH2CH3 3.1 ± 0.5
Analog 6 -OC(CH3)3 5.8 ± 0.8
Analog 7 -CH2OH 0.9 ± 0.1

Data sourced from Wang et al., 2008. nih.gov

The data indicates that modification of the C-terminal amide of endomorphin-2 generally leads to a decrease in binding affinity for the μ-opioid receptor. Specifically, for this compound (Analog 3), the binding affinity was lower than that of endomorphin-2, with a Ki value of 4.2 ± 0.6 nM compared to 0.8 ± 0.1 nM for the parent compound. nih.gov

Interestingly, a comparison between the single N-methylation (Analog 2, Tyr-Pro-Phe-Phe-NHCH3) and double N-methylation (Analog 3, this compound) at the C-terminus revealed a trend. The potency, as indicated by the Ki values, followed the order of Analog 2 > Analog 3, suggesting that increased steric hindrance at the C-terminus may play a role in reducing receptor affinity. nih.gov

Furthermore, despite some analogs having similar binding affinities to endomorphin-2 (such as analogs 1, 4, and 7), all the modified analogs, including this compound, exhibited low potencies in functional assays like the guinea pig ileum (GPI) and mouse vas deferens (MVD) tests when compared to the parent peptide. nih.gov This highlights that receptor affinity (binding) does not always directly translate to functional activity (potency).

Metabolic Stability and Proteolytic Degradation Pathways

Susceptibility to Enzymatic Cleavage by Peptidases (e.g., Aminopeptidases, Dipeptidyl Peptidases, Endopeptidases)

The peptide backbone of Tyr-Pro-Phe-Phe-N(CH3)2 is susceptible to cleavage by various peptidases, a characteristic it shares with its parent compound, endomorphin-2. nih.gov

Aminopeptidases : These enzymes cleave amino acids from the N-terminus. The Tyr-Pro bond in endomorphin-like peptides is a potential target for aminopeptidases. However, the presence of a Proline residue at the second position (P2) can confer some resistance to many aminopeptidases. nih.govnih.gov Aminopeptidase M, for instance, has been shown to cleave endomorphins at the Pro-Phe bond. nih.gov

Dipeptidyl Peptidases (DPPs) : DPPs, such as Dipeptidyl Peptidase III (DPP III), cleave dipeptides from the N-terminus. DPP III is a known processing enzyme for opioid peptides like enkephalins and endomorphins. tandfonline.com The Tyr-Pro dipeptide can be a substrate for certain DPPs.

Endopeptidases : These enzymes, including chymotrypsin (B1334515) and thermolysin, cleave peptide bonds within the chain, often after aromatic residues like Phenylalanine (Phe). semanticscholar.org The Phe-Phe bond in the sequence is a primary target for chymotrypsin-like enzymes. semanticscholar.org

Carboxypeptidases : These enzymes cleave amino acids from the C-terminus. The C-terminal amide group in the parent compound, endomorphin-2, offers some protection against certain carboxypeptidases like Carboxypeptidase A. nih.gov However, enzymes like Carboxypeptidase Y can hydrolyze the C-terminal amide, making the peptide susceptible to further degradation. nih.gov The N,N-dimethylation in this compound is specifically designed to block this pathway.

In Vitro Stability Profiling in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The stability of peptide analogs is commonly assessed in biological matrices to predict their in vivo half-life.

Plasma Stability : Peptides are exposed to a multitude of proteases in blood plasma. Studies on endomorphin-2 and its analogs show that they are often rapidly degraded. 5z.comnih.gov However, modifications can significantly enhance plasma stability. For example, a dimeric analog of a related dermorphin (B549996) pentapeptide containing a β³-homo-Tyrosine modification was found to be extremely stable in human serum, with minimal degradation observed even after 96 hours. 5z.com

Tissue Homogenate Stability : Brain homogenates contain a high concentration of peptidases that can degrade neuropeptides. The degradation of dermorphin and its analogs has been studied in soluble rat brain extracts, showing cleavage into smaller peptide fragments. nih.gov Similarly, the enzymatic degradation of endomorphin-2 and its analogs has been measured in the presence of rat brain homogenate to determine their stability. unipd.it The primary degradation product of dermorphin in brain extracts is the N-terminal tetrapeptide, indicating cleavage of internal peptide bonds. nih.gov

Table 1: Comparative In Vitro Stability of Endomorphin-2 Analogs
CompoundModificationBiological MatrixObserved Stability/Half-LifeReference
Endomorphin-2 (EM-2)Native SequenceRat Brain HomogenateSubject to rapid degradation unipd.it
Dimeric Dermorphin Analog (I)DimerizationHuman SerumHighly stable 5z.com
Dimeric Dermorphin Analog (IV)Dimerization + β³-homo-TyrHuman SerumExtremely stable (>96 h) 5z.com
DALDAD-Arg², Lys⁴ substitution-Metabolically stable analog nih.govphysiology.org

Design Strategies for Enhancing Proteolytic Resistance

To improve the viability of peptide-based compounds, several strategies are employed to block enzymatic degradation. The structure of this compound incorporates one of these key modifications.

D-Amino Acids : Proteases are stereospecific and primarily recognize L-amino acids. Incorporating a D-amino acid, particularly at a known cleavage site, can dramatically increase resistance to degradation. ontosight.aigoogle.com The natural opioid peptide dermorphin, for example, contains a D-Alanine at position 2, which contributes to its stability. ontosight.ai Replacing an L-amino acid with its D-enantiomer can make the adjacent peptide bond unrecognizable to common peptidases. unc.edu

N-Methylated Amide Bonds : The modification central to this compound is the N,N-dimethylation of the C-terminal amide. N-alkylation of a peptide bond, including N-methylation, removes the hydrogen atom from the amide nitrogen. nih.govresearchgate.net This modification serves two main purposes: it can disrupt the peptide's conformation and, crucially, it sterically hinders the approach of proteases, thereby preventing cleavage of the modified bond. nih.gov This strategy is known to enhance metabolic stability and can improve other pharmacological properties like bioavailability. nih.gov

Cyclization is a powerful strategy for enhancing peptide stability. whiterose.ac.uk By linking the N- and C-termini or creating a side-chain to side-chain bridge, the peptide is locked into a more rigid conformation. uni-halle.deuef.fi This has several benefits:

It protects the terminal ends from exopeptidases (amino- and carboxypeptidases). whiterose.ac.uk

The constrained conformation may not fit into the active site of endopeptidases. whiterose.ac.uk

It reduces the entropic penalty of binding to a receptor, potentially increasing potency. whiterose.ac.uk Conformational pre-organization through cyclization or the incorporation of specific amino acids (like Proline or N-methylated residues) can induce β-turns, which also contributes to stability. unimi.it

Introducing non-natural amino acids is another effective method to increase proteolytic resistance. nih.govgoogle.com These substitutions can introduce novel chemical functionalities or steric bulk that interferes with enzyme recognition. Examples include:

β-Homo-Amino Acids : Incorporating β-amino acids, which have an extra carbon in their backbone, alters the peptide structure and renders the adjacent peptide bonds resistant to standard peptidases. 5z.comnih.gov Analogs of dermorphin containing β³-homo-Tyrosine have shown significantly improved stability in human plasma. nih.gov

Dehydro-Phenylalanine (ΔPhe) : The introduction of a dehydro-phenylalanine residue can constrain the peptide backbone. An endomorphin-2 analog with a ΔZPhe substitution at position 4 showed high receptor affinity and agonist activity comparable to the native peptide, demonstrating the utility of such modifications. nih.gov

Identification and Characterization of Enzymatic Degradation Products

Identifying the fragments produced by enzymatic degradation is key to understanding the metabolic pathways of a peptide. For the parent compound, endomorphin-2, studies have elucidated the primary cleavage products. nih.gov

Aminopeptidase M cleaves the Pro²-Phe³ bond, leading to the formation of the N-terminal fragment Tyr-Pro and the C-terminal fragment Phe-Phe-NH₂ . nih.gov

Carboxypeptidase Y first hydrolyzes the C-terminal amide to a carboxyl group, then cleaves the Phe³-Phe⁴ bond. nih.gov

Chymotrypsin-like enzymes would be expected to cleave at the C-terminal side of the Phenylalanine residues. semanticscholar.org

In rat brain extracts, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is primarily degraded to its N-terminal tetrapeptide Tyr-D-Ala-Phe-Gly , indicating cleavage at the Gly⁴-Tyr⁵ bond. nih.gov

The N,N-dimethylation in this compound is expected to prevent degradation by carboxypeptidases, thus altering its metabolic profile compared to the parent endomorphin-2. The primary degradation pathway would likely involve cleavage by aminopeptidases or endopeptidases at the internal Pro-Phe or Phe-Phe bonds.

Table 2: Potential Enzymatic Cleavage Sites and Products of the Tyr-Pro-Phe-Phe Backbone
Enzyme ClassPotential Cleavage SitePotential FragmentsReference
Aminopeptidase MPro² - Phe³Tyr-Pro and Phe-Phe-N(CH3)2 nih.gov
Endopeptidase (e.g., Chymotrypsin)Phe³ - Phe⁴Tyr-Pro-Phe and Phe-N(CH3)2 semanticscholar.org

Conclusion and Future Research Directions

Summary of Academic Contributions to the Understanding of Tyr-Pro-Phe-Phe-N(CH3)2

Academic research has shed light on the pharmacological profile of this compound, primarily through comparative studies with its parent compound, endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). Endomorphin-2 is a potent and highly selective agonist for the µ-opioid receptor, a key target in pain management. The primary academic contribution to the understanding of this compound comes from a 2008 study that synthesized and characterized a series of endomorphin-2 analogs with C-terminal modifications, including the N,N-dimethylated variant.

The key findings from this research revealed that the substitution of the C-terminal amide group with a dimethylamine (B145610) moiety significantly impacts the peptide's interaction with opioid receptors. Specifically, the study demonstrated that while the N-monomethylated analog showed a certain level of µ-opioid receptor affinity, the N,N-dimethylated analog, this compound, exhibited a decreased affinity for the µ-opioid receptor. nih.gov This suggests that the steric hindrance introduced by the two methyl groups at the C-terminus plays a crucial role in its binding to the receptor.

Furthermore, the in vitro bioactivity of this compound was found to be low. nih.gov This reduction in both binding affinity and bioactivity highlights the critical importance of the C-terminal amide group in the pharmacological activity of endomorphin-2. Conformational analysis through NMR spectroscopy and molecular modeling indicated that modifications at the C-terminus, such as the N,N-dimethylation, induce significant changes in the peptide's three-dimensional structure. nih.gov These conformational alterations are believed to be a primary reason for the observed decrease in opioid receptor affinity and subsequent biological activity.

Compound NameModification from Endomorphin-2µ-Opioid Receptor AffinityIn Vitro Bioactivity
This compoundC-terminal N,N-dimethylationDecreasedLow
Endomorphin-2-HighHigh
Tyr-Pro-Phe-Phe-NHCH3C-terminal N-monomethylationModerateLow

Persistent Fundamental Questions and Challenges in Peptide Chemistry and Pharmacology

The study of this compound and other peptide analogs brings to the forefront several persistent challenges and fundamental questions in the fields of peptide chemistry and pharmacology.

A primary challenge lies in predicting the precise conformational changes induced by subtle chemical modifications and how these changes translate to biological activity. While computational modeling provides valuable insights, the dynamic nature of peptides in physiological environments makes accurate prediction difficult. The case of this compound illustrates that even a seemingly minor alteration, such as the addition of two methyl groups, can have a profound impact on the peptide's structure and function.

Another significant hurdle is overcoming the inherent limitations of peptides as therapeutic agents. These include poor metabolic stability, low oral bioavailability, and difficulty in crossing the blood-brain barrier. While modifications like N-methylation can sometimes enhance stability, the research on this compound demonstrates that such changes can also be detrimental to the desired pharmacological activity. nih.gov Striking a balance between improved pharmacokinetic properties and retained or enhanced bioactivity remains a central challenge.

Furthermore, the quest for receptor subtype selectivity continues to be a major focus. While endomorphin-2 is highly selective for the µ-opioid receptor, the development of analogs often aims to fine-tune this selectivity to potentially separate therapeutic effects from adverse side effects. Understanding the structural determinants of selectivity is an ongoing area of intensive research.

Outlook for Future Academic Research on Opioid Peptides and Their Analogs

The future of academic research on opioid peptides and their analogs, including compounds like this compound, is poised to explore several exciting avenues.

There is a growing interest in the development of biased agonists, which preferentially activate certain downstream signaling pathways of a receptor over others. This approach holds the promise of designing opioid analgesics with reduced side effects, such as respiratory depression and tolerance. Future studies could investigate whether modifications to the C-terminus of endomorphin-2, perhaps in combination with other structural changes, could lead to such biased signaling profiles.

Advanced analytical techniques, such as cryo-electron microscopy (cryo-EM), are providing unprecedented, high-resolution views of peptide-receptor interactions. Applying these techniques to understand how analogs like this compound fail to effectively bind the µ-opioid receptor could provide invaluable information for the rational design of new and more potent ligands.

Moreover, the exploration of novel peptide delivery systems remains a critical area of research. Encapsulation in nanoparticles, conjugation to cell-penetrating peptides, or other innovative formulation strategies could help overcome the pharmacokinetic challenges associated with peptide-based therapeutics. Even for an analog with currently low activity like this compound, understanding its fundamental properties contributes to the broader knowledge base that informs these future developments.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tyr-Pro-Phe-Phe-N(CH3)₂, and what critical parameters influence yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise coupling. Critical parameters include:

  • Coupling efficiency : Use of HOBt/DIC activation for Pro-Phe segments to reduce steric hindrance .
  • Solvent selection : DMF or NMP for solubility optimization, with microwave-assisted heating (50°C) to accelerate reaction rates .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradients) to isolate the target peptide. Monitor purity via LC-MS (ESI+) to confirm mass (e.g., m/z ~623.3 for [M+H]⁺) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of Tyr-Pro-Phe-Phe-N(CH3)₂?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm backbone connectivity and dimethylamine termination. Key signals include aromatic protons (δ 6.8–7.2 ppm for Tyr/Phe) and N(CH₃)₂ (δ 2.8–3.1 ppm) .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., pH 7.4) to detect β-turn motifs influenced by Pro residues .
  • FT-IR : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands to assess peptide bond formation .

Advanced Research Questions

Q. How can researchers optimize SPPS conditions to enhance the coupling efficiency of the Pro-Phe segment in Tyr-Pro-Phe-Phe-N(CH3)₂?

  • Methodological Answer :

  • Activation reagents : Replace HOBt with OxymaPure/DIC to reduce racemization and improve coupling kinetics .
  • Double coupling : Repeat coupling steps for Pro-Phe using 4-fold excess of Fmoc-Phe-OH to overcome steric hindrance .
  • Real-time monitoring : Use in-situ FT-IR to track deprotection (Fmoc removal at 1660 cm⁻¹) and coupling completion .
  • Statistical validation : Apply factorial design (e.g., 2³ experiments) to evaluate temperature, solvent, and reagent concentration effects on yield .

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of Tyr-Pro-Phe-Phe-N(CH3)₂ across different cell lines?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. SH-SY5Y) and normalize data to housekeeping genes (e.g., GAPDH) .
  • Control variables : Account for differences in cell membrane permeability (e.g., via pre-treatment with 0.1% DMSO) or serum protein binding .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers and adjust for publication bias .

Q. How can molecular dynamics (MD) simulations be applied to study the conformational stability of Tyr-Pro-Phe-Phe-N(CH3)₂ in lipid bilayers?

  • Methodological Answer :

  • Force fields : Use CHARMM36m with TIP3P water for peptide-lipid interactions. Simulate for 200 ns at 310 K to assess β-sheet propensity .
  • Membrane embedding : Position the peptide in a POPC bilayer using the INFLATEGRO algorithm. Monitor Phe sidechain hydrophobicity via contact angle analysis .
  • Validation : Compare simulation-derived RMSD values (<2 Å) with experimental CD spectra to confirm conformational accuracy .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on the proteolytic stability of Tyr-Pro-Phe-Phe-N(CH3)₂ in serum?

  • Methodological Answer :

  • Experimental replication : Conduct stability assays in human serum (37°C, 24 hrs) with LC-MS quantification. Include positive controls (e.g., bradykinin) and protease inhibitors (e.g., PMSF) to isolate degradation pathways .
  • Enzymatic profiling : Incubate with purified enzymes (e.g., chymotrypsin vs. trypsin) to identify cleavage sites (likely at Phe-Phe bonds) .
  • Cross-lab validation : Share raw data via repositories (e.g., Zenodo) and adhere to NIH guidelines for preclinical reporting to enhance transparency .

Literature & Citation Management

Q. What systematic approaches ensure comprehensive literature reviews for Tyr-Pro-Phe-Phe-N(CH3)₂-related studies?

  • Methodological Answer :

  • Database search : Use SciFinder with keywords "tetrapeptide dimethylamide" and filter by "synthesis" or "bioactivity." Exclude non-peer-reviewed sources (e.g., patents) .
  • Citation tracking : Employ Connected Papers or Web of Science to map seminal works (e.g., foundational studies on opioid receptor binding) .
  • Critical appraisal : Use AMSTAR-2 checklist to evaluate meta-analyses for bias in sample size or statistical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.